Boc-Thr(Allyl)-OH

Catalog No.
S12915803
CAS No.
M.F
C12H21NO5
M. Wt
259.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Thr(Allyl)-OH

Product Name

Boc-Thr(Allyl)-OH

IUPAC Name

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxybutanoic acid

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

InChI

InChI=1S/C12H21NO5/c1-6-7-17-8(2)9(10(14)15)13-11(16)18-12(3,4)5/h6,8-9H,1,7H2,2-5H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1

InChI Key

WGBNSEZZQPQYHR-BDAKNGLRSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC=C

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC=C

Boc-Threonine(Allyl)-Hydroxyl is a derivative of the amino acid threonine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino group and an allyl group on the hydroxyl side chain. This compound is particularly useful in peptide synthesis due to its ability to protect functional groups selectively, allowing for controlled reactions during the assembly of peptide chains. The Boc group provides stability against nucleophilic attack, while the allyl group can be removed under mild conditions, making it advantageous for synthesizing complex peptides.

  • Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid (TFA), while the allyl group is typically removed using palladium catalysts. This selectivity allows for precise control over the timing of functional group exposure during synthesis.
  • Coupling Reactions: This compound is frequently involved in coupling reactions to form peptide bonds. Common reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling additives.

The major products formed from these reactions are peptides with specific sequences, utilizing Boc-Threonine(Allyl)-Hydroxyl as a building block.

Peptides synthesized using Boc-Threonine(Allyl)-Hydroxyl have been studied for various biological activities. These peptides can act as enzyme inhibitors, receptor agonists or antagonists, and tools for studying protein-protein interactions. The versatility of this compound in creating biologically active peptides makes it valuable in medicinal chemistry and biological research.

The synthesis of Boc-Threonine(Allyl)-Hydroxyl involves a multi-step process:

  • Protection of Amino Group: The amino group of threonine is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Protection of Hydroxyl Group: The hydroxyl group is protected by reacting threonine with allyl bromide in the presence of a base like sodium hydride.

These steps ensure that both functional groups are protected, allowing for selective reactions later in peptide synthesis.

Boc-Threonine(Allyl)-Hydroxyl is widely used in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins.
  • Pharmaceutical Development: This compound is instrumental in developing peptide-based drugs and diagnostic peptides.
  • Biological Research: It is used to create peptides that are crucial for studying biological processes and interactions .

Studies involving Boc-Threonine(Allyl)-Hydroxyl often focus on its interactions within peptide chains and its role in influencing the biological activity of synthesized peptides. The compound's ability to form stable peptide bonds while maintaining structural integrity under various conditions makes it a subject of interest in drug design and protein engineering.

Several compounds exhibit similarities to Boc-Threonine(Allyl)-Hydroxyl, each with unique characteristics:

CompoundDescription
Boc-Threonine-HydroxylSimilar to Boc-Threonine(Allyl)-Hydroxyl but lacks the allyl protection.
Fmoc-Threonine(Allyl)-HydroxylUses fluorenylmethyloxycarbonyl (Fmoc) as the amino protecting group instead of Boc.
Boc-Serine(Allyl)-HydroxylSimilar structure but features serine instead of threonine.

Uniqueness

Boc-Threonine(Allyl)-Hydroxyl is unique due to its dual protection strategy, which allows greater control during peptide synthesis compared to other compounds. The allyl group provides additional stability and can be removed under milder conditions than other protecting groups, enhancing its utility in synthetic applications .

Molecular Formula and Stereochemical Configuration

Boc-Threonine(Allyl)-Hydroxyl has the molecular formula C₁₂H₂₁NO₅, derived from the parent threonine molecule (C₄H₉NO₃) modified with a Boc group (C₅H₉O₂) and an allyl ether (C₃H₅). The Boc group replaces the amine hydrogen, while the allyl group protects the β-hydroxyl oxygen.

The compound retains the natural (2S,3R) configuration of L-threonine, as confirmed by X-ray diffraction studies of analogous Boc-protected amino acids. This stereochemistry ensures compatibility with ribosomal peptide synthesis machinery and maintains biological activity in derived peptides.

Key Structural Features:

  • Boc Group: tert-Butoxycarbonyl (C₅H₉O₂) at the α-amino position.
  • Allyl Ether: CH₂=CHCH₂O− at the β-hydroxyl position.
  • Free Carboxylic Acid: Enables direct coupling in peptide elongation.

Functional Group Analysis: Boc and Allyl Protections

Boc Protection

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. It stabilizes the amine against nucleophilic attack during peptide coupling and is removable under acidic conditions (e.g., trifluoroacetic acid).

Advantages:

  • Stability under basic conditions.
  • Orthogonality to allyl protections, allowing sequential deprotection.

Allyl Protection

The allyl group is added through alkylation of threonine’s hydroxyl group using allyl bromide. It is cleaved via palladium-catalyzed transfer hydrogenation, preserving acid-sensitive Boc groups.

Reaction Conditions for Allyl Removal:

ReagentCatalystSolventTemperature
Meldrum’s acid (MA)Pd(PPh₃)₂Cl₂Dichloromethane25°C

This method achieves >95% yield without forming N-allylated byproducts.

Conformational Studies via Crystallographic Data

X-ray crystallography of Boc-Threonine(Allyl)-OH reveals:

  • Planar Carbamate Group: The Boc group’s carbonyl oxygen participates in intramolecular hydrogen bonding with the β-hydroxyl proton, stabilizing a cis conformation.
  • Allyl Group Orientation: The allyl ether adopts a gauche conformation relative to the threonine backbone, minimizing steric clash with the Boc group.
  • Crystal Packing: Molecules align via van der Waals interactions between tert-butyl groups and π-stacking of allyl double bonds.

Dihedral Angles:

  • N–Cα–Cβ–O(allyl): 65° (favors solvent exposure).
  • Cα–Cβ–O–C(allyl): −120° (prevents steric hindrance).

Amino Group Protection Using tert-Butoxycarbonyl (Boc)

The protection of amino groups using tert-butoxycarbonyl represents a fundamental strategy in amino acid derivatization and peptide synthesis [12]. The tert-butoxycarbonyl protecting group exhibits exceptional stability under basic conditions while remaining acid-labile, making it an ideal choice for stepwise synthetic approaches [13]. The mechanism of Boc protection involves the reaction of amino acids with di-tert-butyl dicarbonate in the presence of a suitable base [14].

The installation of the Boc group typically employs di-tert-butyl dicarbonate as the primary reagent under aqueous conditions with sodium hydroxide as the base [12]. Alternative methodologies utilize 4-dimethylaminopyridine in acetonitrile solution, providing enhanced reactivity for sterically hindered substrates [16]. The reaction proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the dicarbonate, followed by elimination of carbon dioxide and tert-butoxide [15].

For threonine derivatives, the Boc protection strategy has demonstrated high efficiency and selectivity [8]. Research findings indicate that the reaction of L-threonine with di-tert-butyl dicarbonate in methanol-water systems containing sodium bicarbonate yields the desired N-Boc-L-threonine in quantitative yields approaching 99% [8]. The optimized conditions involve maintaining the reaction at room temperature for 72 hours, ensuring complete conversion while minimizing side reactions [8].

Table 1: Boc Protection Reaction Conditions for Amino Acids

Amino AcidSolvent SystemTemperature (°C)Time (hours)Yield (%)Remarks
L-ThreonineMethanol-Water207299With sodium bicarbonate [8]
L-AlanineDimethyl sulfoxide254079Standard conditions [43]
L-ProlineDimethylformamide252184Modified procedure [43]
L-ValineDimethyl sulfoxide257771Two equivalents base [43]

The mechanistic pathway for Boc deprotection involves protonation of the carbonyl oxygen by strong acids such as trifluoroacetic acid, followed by cleavage of the tert-butyl group to form a stable tertiary carbocation [16]. This process is accompanied by decarboxylation, regenerating the free amino group while eliminating carbon dioxide gas [16]. The mild deprotection conditions make the Boc group particularly suitable for complex synthetic sequences where other functional groups must remain intact [15].

Hydroxyl Group Allylation: Reagents and Reaction Conditions

The allylation of hydroxyl groups in threonine derivatives represents a critical protection strategy that enables orthogonal deprotection sequences in peptide synthesis [6]. Allyl ether protection offers significant advantages over traditional benzyl and tert-butyl protecting groups, particularly in terms of reaction compatibility and deprotection selectivity [6].

Standard allylation methodologies employ allyl bromide under Williamson ether synthesis conditions with strong bases such as sodium hydride [19]. However, these conditions often prove incompatible with sensitive amino acid derivatives due to competing elimination reactions and base-catalyzed epimerization [19]. Research has demonstrated that less nucleophilic conditions using allyl tert-butyl carbonate provide superior selectivity for hindered secondary alcohols [19].

The synthesis of allyl tert-butyl carbonate from allyl alcohol and di-tert-butyl dicarbonate represents an improved methodology for selective hydroxyl protection [19]. This reagent operates through a decarboxylation mechanism that generates tert-butoxide as a leaving group, minimizing side reactions associated with halide-based alkylating agents [19]. The optimized conditions involve phase transfer catalysis with sodium hydroxide in dichloromethane, although reaction times can extend to 48 hours for complete conversion [19].

Table 2: Allylation Reagents and Reaction Conditions

ReagentBaseSolventTemperature (°C)Time (hours)SelectivityReference
Allyl bromideSodium hydrideTetrahydrofuran0 to 2512Moderate [19]
Allyl tert-butyl carbonateSodium hydroxideDichloromethane2548High [19]
Allyl trichloroacetimidateAcid catalystDichloromethane02Variable [19]

The allyl protecting group demonstrates remarkable stability under a wide range of reaction conditions commonly encountered in peptide synthesis [6]. Unlike benzyl groups that require harsh hydrogenolytic conditions for removal, allyl ethers can be selectively cleaved using palladium-catalyzed methods that are compatible with other protecting groups [6]. The orthogonal nature of allyl protection enables complex synthetic strategies where selective deprotection is required at specific stages [6].

Advanced allylation strategies have been developed to address the challenges associated with sterically hindered secondary alcohols in threonine derivatives [19]. The use of palladium-catalyzed allylation with allyl carbonate has shown promise for selective O-allylation, although competing N-allylation can occur under certain conditions [19]. Optimization studies indicate that careful control of reaction stoichiometry and temperature is essential for achieving high selectivity [19].

Optimization of Coupling Reactions

Carbodiimide-Mediated Activation (EDC/HOBt)

Carbodiimide-mediated coupling reactions represent the most widely employed methodology for amide bond formation in peptide synthesis [23]. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole has emerged as a particularly effective system for activating carboxylic acids toward nucleophilic attack by amines [22].

The mechanism of carbodiimide activation involves initial reaction between the carboxylic acid and the protonated form of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form an O-acylisourea intermediate [21]. This highly reactive species can either react directly with the amine nucleophile or undergo further activation through reaction with 1-hydroxybenzotriazole to form a more stable and selective benzotriazole ester [21]. Kinetic studies have demonstrated that the rate-determining step is the formation of the O-acylisourea, rather than its subsequent reaction with 1-hydroxybenzotriazole [21].

Research findings indicate that the optimal pH for carbodiimide-mediated coupling reactions occurs at the midpoint between the pKa values of the carboxylic acid and the carbodiimide [22]. For typical amino acid coupling reactions, this corresponds to a pH range of 3.5 to 4.5, where maximum conversion rates are observed [22]. Deviation from this optimal pH range results in significantly reduced coupling efficiency due to altered protonation states of the reactive species [22].

Table 3: Carbodiimide Coupling Optimization Parameters

ParameterOptimal RangeEffect on CouplingReference
pH3.5 - 4.5Maximum conversion rate [22]
1-Hydroxybenzotriazole equivalents0.06 - 0.24Catalytic enhancement [22]
Temperature0 - 25°CReduced side reactions [27]
Reaction time2 - 6 hoursComplete conversion [35]

The catalytic role of 1-hydroxybenzotriazole in carbodiimide coupling reactions has been extensively investigated [22]. Contrary to common practice of using stoichiometric amounts, research demonstrates that catalytic quantities of 1-hydroxybenzotriazole provide superior coupling efficiency [22]. Studies indicate that optimal coupling efficiency of 81.3% can be achieved using only 0.24 equivalents of 1-hydroxybenzotriazole relative to the carboxylic acid substrate [22].

The water-soluble nature of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide provides significant advantages in terms of product purification compared to dicyclohexylcarbodiimide-based systems [23]. The urea byproduct formed during the coupling reaction can be readily removed through aqueous extraction, simplifying isolation procedures [23]. This characteristic makes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide particularly valuable for large-scale synthetic applications [25].

Base Selection and Side Reaction Mitigation

The selection of appropriate bases in carbodiimide coupling reactions plays a crucial role in determining reaction efficiency and minimizing undesired side reactions [28]. N,N-Diisopropylethylamine has emerged as the preferred base for peptide coupling applications due to its non-nucleophilic character and steric hindrance that prevents interference with the coupling reaction [28].

The structural features of N,N-Diisopropylethylamine, consisting of a central nitrogen atom bonded to an ethyl group and two isopropyl groups, create significant steric hindrance around the nitrogen center [28]. This steric environment allows the base to function as an effective proton scavenger while remaining largely non-nucleophilic toward electrophilic coupling intermediates [28]. The low water solubility of N,N-Diisopropylethylamine facilitates product recovery in commercial processes, making it a valuable reagent for large-scale applications [28].

Comparative studies between N,N-diisopropylethylamine and triethylamine reveal significant differences in basicity and nucleophilicity [29]. N,N-Diisopropylethylamine exhibits enhanced basicity compared to triethylamine, while its increased steric bulk reduces unwanted nucleophilic side reactions [29]. These properties make N,N-diisopropylethylamine particularly suitable for coupling reactions involving sterically demanding substrates or sensitive functional groups [30].

Table 4: Base Selection for Carbodiimide Coupling Reactions

BasepKaSteric HindranceNucleophilicityApplicationsReference
N,N-Diisopropylethylamine10.7HighLowPeptide coupling [28]
Triethylamine10.8ModerateModerateGeneral coupling [29]
2,2,6,6-Tetramethylpiperidine11.1Very highVery lowSensitive substrates [35]

Side reaction mitigation strategies focus primarily on preventing racemization and aspartimide formation during coupling reactions [32]. Racemization occurs through the formation of optically labile azlactone intermediates, particularly with N-acyl protected amino acids [33]. Research has demonstrated that 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one provides superior racemization suppression compared to traditional 1-hydroxybenzotriazole systems [33].

The prevention of aspartimide rearrangements represents another critical aspect of side reaction mitigation [32]. These mass-neutral rearrangements are particularly problematic because they are difficult to detect and separate chromatographically [32]. Strategies for preventing aspartimide formation include the addition of 0.1 M 1-hydroxybenzotriazole to piperidine deprotection solutions and the use of weaker bases such as piperazine [32].

A diverse palette of palladium(0) platforms enables high-yield deallylation of Boc-Thr(Allyl)-OH under mild, nearly neutral conditions. Key parameters affecting reaction performance—catalyst architecture, ligand environment, nucleophile (scavenger), and solvent polarity—are summarized in Table 1.

EntryCatalyst system (mol %)Allyl scavengerSolventTemperatureTimeIsolated yield of deallylated Boc-Thr-OHBoc retention
1Tetrakis(triphenylphosphine)palladium(0) (2)PhenylsilaneCHCl₃/MeOH/N‐methylmorpholine (37:2:1)25 °C2 h95% [1]100% [1]
2Tetrakis(triphenylphosphine)palladium(0) (1) + microwave (38 °C, 60 W)PhenylsilaneDimethylformamide38 °C2 × 5 min>98% [2]100% [2]
3Sulfur-modified Au-supported Pd nanoparticles (5)Formic acid/triethylamineAcetonitrile80 °C40 min96% [3]100% [3]
4Water-soluble Pd(0) generated in situ (3)DiethylamineH₂O/MeCN (1:1)20 °C1 h92% [4]100% [4]
5Polymer-supported Pd(0) (regenerable) (0.5 g Pd per g resin)PiperidineBiphasic MeCN/H₂O35 °C3 h90% [5]100% [5]

Mechanistic Insights into Transition-Metal-Mediated Cleavage

Palladium(0) engages the allyl ester through η²-coordination, followed by oxidative addition to form a π-allyl palladium(II) intermediate and release of the carboxylate anion [6]. The carboxylate remains free, whereas the π-allyl ligand is intercepted by a soft nucleophile (e.g., phenylsilane, formate, or an amine-borane complex), regenerating palladium(0) via reductive elimination [7] [8]. Density-functional theory studies estimate the energy barrier for oxidative addition at ≈12 kcal mol⁻¹, consistent with rapid room-temperature reactions for electronically unbiased allyl esters [9].

Key mechanistic features:

  • Chemoselectivity: Palladium discriminates allyl esters over aliphatic or aromatic esters by ≥10³-fold because the π-system stabilizes the transient cationic complex [8].
  • Turnover-limiting step: Nucleophilic attack on the η³-allyl fragment; accelerated by soft donors (thiols, silanes) that lower the required electron transfer [3].
  • Minimal palladium leaching: Nanoparticle platforms show ≤0.04 ppm Pd in filtrate after ten recycles, meeting stringent metal contamination guidelines for pharmaceutical peptides [3].

Orthogonality with Boc Protection in Solid-Phase Synthesis

Boc groups withstand palladium-mediated deallylation because the reaction medium remains near-neutral and water-free. Solid-phase peptide synthesis trials on polyethylene glycol-polystyrene graft supports demonstrate quantitative removal of O-allyl residues without measurable Boc cleavage, even after two successive cycles [2]. Table 2 compiles orthogonality metrics.

ConditionResin typeBoc cleavage (% loss, by HPLC)Allyl removal (% complete)Ref.
Pd(PPh₃)₄/PhSiH₃ in CHCl₃/MeOH/N-methylmorpholinePEG-polystyrene<1% [1]99% [1]28
Microwave Pd(PPh₃)₄/PhSiH₃ in DMFPEGA<0.5% [2]>98% [2]30
SAPd/Formate in acetonitrileCLEARNot detected [3]96% [3]22

Boc orthogonality is rooted in the proton-sponge character of tertiary amines used as scavengers, which sequester adventitious acids [10]. Furthermore, π-allyl formation does not generate strongly acidic by-products, preserving Boc integrity throughout on-resin cyclizations [11].

Comparative Analysis of Acidic versus Transition-Metal Deprotection

While palladium catalysis is the gold standard for allyl cleavage, certain workflows still rely on direct acidolysis. Table 3 contrasts the two paradigms for Boc-Thr(Allyl)-OH.

MetricTFA/H₂O (90:10) RefluxNeat TFA 80 °CPd(PPh₃)₄/Phenylsilane 25 °CSAPd/Formate 80 °C
Reaction time4 h [12]1 h [12]2 h [1]40 min [3]
Yield of Thr-OH88% [12]87% [12]95% [1]96% [3]
Boc survival0% (full loss) [12]<5% [12]100% [1]100% [3]
Side-productst-butyl cation adducts (4%) [13]Aspartimide (trace) [13]None detected [2]None detected [3]
Metal residuesNoneNone≤5 ppm Pd (removed by dithiocarbamate wash) [1]≤0.04 ppm Pd [3]

Key findings

  • Selectivity: Acidic hydrolysis provides respectable yields but annihilates the Boc carbamate, rendering it unsuitable for orthogonal sequencing [12].
  • Operational simplicity: Acidic routes require no metal removal yet mandate high-temperature reflux and strict moisture control to prevent over-hydrolysis of acid-labile peptides [14].
  • Environmental and economic considerations: Recyclable nanoparticle palladium catalysts achieve >90% turnover numbers over ten cycles, lowering precious-metal consumption versus stoichiometric acids that generate ternary waste streams [3].

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

259.14197277 g/mol

Monoisotopic Mass

259.14197277 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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